Benzene, 1-(2-chloroethyl)-3-fluoro-

CAS No.: 41037-51-8

Cat. No.: VC6420619

Molecular Formula: C8H8ClF

Molecular Weight: 158.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41037-51-8 |

|---|---|

| Molecular Formula | C8H8ClF |

| Molecular Weight | 158.6 |

| IUPAC Name | 1-(2-chloroethyl)-3-fluorobenzene |

| Standard InChI | InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 |

| Standard InChI Key | GYPFVSLTAQBJHV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CCCl |

Introduction

Structural and Molecular Characteristics

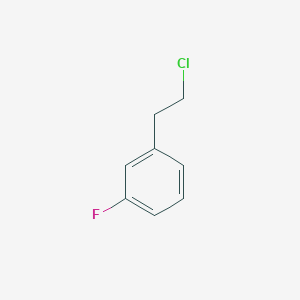

Benzene, 1-(2-chloroethyl)-3-fluoro- (molecular formula , molecular weight 158.59 g/mol) features a benzene ring substituted with a fluorine atom at position 3 and a 2-chloroethyl group (-CHCHCl) at position 1 . The spatial arrangement of these substituents influences electronic distribution and steric effects, which are critical to its reactivity.

Key Structural Features:

-

Electronic Effects: The fluorine atom’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the para position relative to itself.

-

Steric Considerations: The chloroethyl group introduces steric hindrance, potentially limiting access to reactive sites on the ring.

Synthesis and Production Methods

The synthesis of 1-(2-chloroethyl)-3-fluorobenzene typically involves Friedel-Crafts alkylation or nucleophilic substitution strategies. While detailed protocols for the meta isomer are sparsely documented, analogous routes for related chloroethylfluorobenzenes provide a framework for discussion.

Friedel-Crafts Alkylation

A plausible route involves reacting 3-fluorobenzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst (e.g., AlCl):

Optimization Parameters:

-

Catalyst Loading: 1.0–1.5 equivalents of AlCl to balance reactivity and byproduct formation.

-

Temperature: 0–25°C to minimize polysubstitution.

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. Solvent selection (e.g., dichloromethane) and rigorous moisture control are critical to preventing hydrolysis of the chloroethyl group.

Physicochemical Properties

Limited experimental data exist for the meta isomer, but inferences can be drawn from structural analogs:

The fluorine atom enhances lipophilicity, impacting membrane permeability in biological systems.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloroethyl group undergoes nucleophilic substitution with amines or thiols:

Conditions: Polar aprotic solvents (e.g., DMF), 60–80°C.

Oxidation and Reduction

-

Oxidation: Forms a carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO).

-

Reduction: LiAlH reduces the chloroethyl group to ethyl, yielding 3-fluoroethylbenzene.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s halogenated structure makes it a candidate for synthesizing bioactive molecules. For example:

-

Anticancer Agents: Chloroethyl groups are known to alkylate DNA, though the meta isomer’s efficacy remains unstudied.

-

Antimicrobials: Fluorinated aromatics often exhibit enhanced activity against pathogens.

Materials Science

-

Polymer Modifiers: Incorporation into polymers could improve thermal stability.

-

Organic Electronics: Electron-withdrawing fluorine may tune electronic properties for semiconductor applications.

Biological Activity and Toxicology

Cytotoxicity

While the ortho isomer demonstrates DNA alkylation and cytotoxicity, the meta isomer’s biological effects are unreported. Structural analogs suggest potential toxicity, warranting cautious handling.

Environmental Impact

Halogenated aromatics often exhibit environmental persistence. The chloroethyl group may hydrolyze to ethylene glycol derivatives, though degradation kinetics are unknown.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume